
Surfactin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Surfactin B1 is a natural biosurfactant belonging to the lipopeptide family. It is produced by various strains of Bacillus species, including Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus velezensis . This compound is known for its potent surface-active properties, which exceed those of synthetic surfactants like sodium lauryl sulfate . It has a wide range of applications due to its biodegradability, low toxicity, and low drug resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Surfactin B1 is primarily produced through microbial fermentation. The fermentation process involves optimizing the medium and culture conditions to enhance yield. For instance, Bacillus subtilis strain YPS-32 can be used with a modified Landy medium containing molasses, glutamic acid, soybean meal, and various inorganic salts . The optimal fermentation conditions include a temperature of 42.9°C, a pH of 5.0, and a fermentation time of 42.8 hours .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process is optimized to reduce production costs and increase yield. For example, using agro-industrial wastes like potato peel waste and frying oil waste as substrates can enhance the economic feasibility of production . The fermentation process is further optimized using techniques like Central Composite Design (CCD) to improve yield and surface activity .
Análisis De Reacciones Químicas
Types of Reactions
Surfactin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in its structure, such as the β-hydroxy fatty acid and the cyclic heptapeptide .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipopeptide structure .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified lipopeptides with altered surface-active properties. For instance, esterification of this compound with different alcohols can produce novel derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Surfactin B1 has a wide range of scientific research applications:
Mecanismo De Acción
Surfactin B1 exerts its effects through several mechanisms:
Membrane Interaction: It penetrates lipid membranes through hydrophobic interactions, causing membrane disintegration or osmotic pressure imbalance.
Protein Synthesis Inhibition: It inhibits protein synthesis in pathogenic bacteria, preventing cell reproduction.
Enzyme Activity Inhibition: It affects enzyme activity, disrupting normal cell metabolism.
Comparación Con Compuestos Similares
Surfactin B1 is compared with other cyclic lipopeptides like iturin and fengycin:
This compound stands out due to its potent surface-active properties and broad-spectrum biological activities, making it a unique and valuable compound in various fields.
Propiedades
Fórmula molecular |
C52H91N7O13 |
|---|---|
Peso molecular |
1022.3 g/mol |
Nombre IUPAC |
3-[9-(carboxymethyl)-25-(9-methyldecyl)-3,6,15,18-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid |
InChI |
InChI=1S/C52H91N7O13/c1-29(2)19-17-15-13-14-16-18-20-35-27-42(60)53-36(21-22-43(61)62)46(65)54-37(23-30(3)4)47(66)56-39(25-32(7)8)50(69)59-45(34(11)12)51(70)57-40(28-44(63)64)49(68)55-38(24-31(5)6)48(67)58-41(26-33(9)10)52(71)72-35/h29-41,45H,13-28H2,1-12H3,(H,53,60)(H,54,65)(H,55,68)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,61,62)(H,63,64) |
Clave InChI |
DDULCZLFAKVKJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
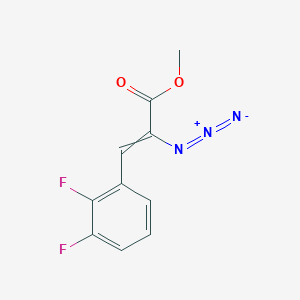
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
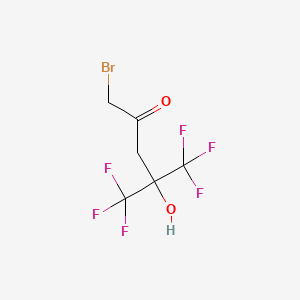
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
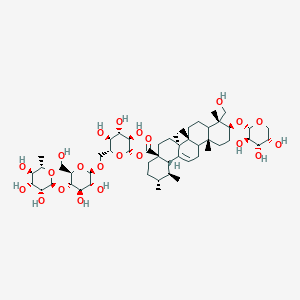
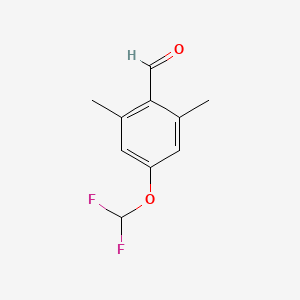
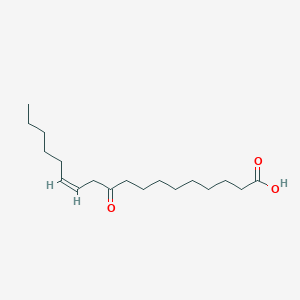
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

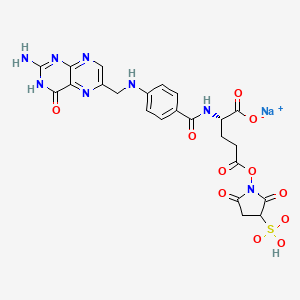
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
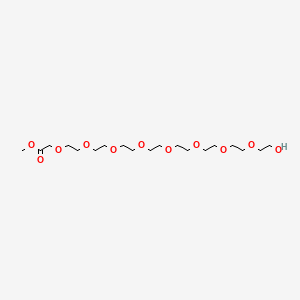
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
